Cas no 2228638-01-3 (5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid)

5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid
- EN300-1835493
- 2228638-01-3
-
- Inchi: 1S/C10H13NO4/c1-15-10(14)6-7(5-9(12)13)8-3-2-4-11-8/h2-4,7,11H,5-6H2,1H3,(H,12,13)
- InChI Key: DWYXUADJCYTVOT-UHFFFAOYSA-N
- SMILES: O(C)C(CC(CC(=O)O)C1=CC=CN1)=O
Computed Properties
- Exact Mass: 211.08445790g/mol
- Monoisotopic Mass: 211.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 79.4Ų
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835493-2.5g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 2.5g |
$2969.0 | 2023-09-19 | ||
Enamine | EN300-1835493-0.25g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 0.25g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1835493-1g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 1g |
$1515.0 | 2023-09-19 | ||
Enamine | EN300-1835493-0.1g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 0.1g |
$1332.0 | 2023-09-19 | ||
Enamine | EN300-1835493-5.0g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1835493-1.0g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1835493-5g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 5g |
$4391.0 | 2023-09-19 | ||
Enamine | EN300-1835493-0.05g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 0.05g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1835493-0.5g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 0.5g |
$1453.0 | 2023-09-19 | ||
Enamine | EN300-1835493-10.0g |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid |
2228638-01-3 | 10g |
$6512.0 | 2023-06-01 |
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid
Introduction to 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid (CAS No. 2228638-01-3)
5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228638-01-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a pentanoic acid backbone modified with functional groups that enhance its biological activity. The presence of a methylpyrrole moiety at the C3 position and an ester-like functionality at the C5 position contributes to its unique reactivity and potential applications in drug discovery and synthetic chemistry.
The structural features of 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid make it a versatile intermediate in the synthesis of more complex molecules. The methylpyrrole group, specifically the 1H-pyrrol-2-yl moiety, is known for its ability to interact with biological targets such as enzymes and receptors, often serving as a scaffold in medicinal chemistry. This aspect has been extensively explored in recent years, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory conditions.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse pharmacological properties. The pyrrole ring in this compound not only contributes to its structural complexity but also enhances its binding affinity to biological targets. Studies have shown that derivatives of pyrrole-based compounds exhibit promising activities against various diseases, including cancer, infections, and metabolic disorders. The methylpyrrole moiety, in particular, has been identified as a key pharmacophore in several drug candidates that have advanced into clinical trials.
The 5-methoxy-5-oxo substituents on the pentanoic acid backbone introduce additional electronic and steric effects that modulate the compound's reactivity and biological activity. The methylene group at position 5, bearing an oxygen atom, creates a highly electrophilic center that can participate in various chemical transformations, including condensation reactions with nucleophiles and Michael additions. This reactivity has been exploited in synthetic protocols aimed at constructing more elaborate molecular architectures.
One of the most intriguing aspects of 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid is its potential role as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The incorporation of the methylpyrrole group into peptidomimetic scaffolds has been shown to enhance binding affinity and selectivity against target proteins. This approach has been particularly successful in the development of inhibitors for enzymes involved in cancer progression and inflammation.
Recent advances in computational chemistry have further facilitated the exploration of 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid's potential applications. Molecular modeling studies have revealed that this compound can interact with specific amino acid residues in target proteins, suggesting its utility as a scaffold for designing small-molecule inhibitors. These studies have been complemented by experimental investigations, which have validated many of the computational predictions regarding binding modes and affinity.
The synthesis of 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that streamline these processes, making it more feasible to produce this compound on scales suitable for research and development.
One notable example is the use of transition-metal-catalyzed reactions to construct the core structure efficiently. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the methylpyrrole moiety into the pentanoic acid backbone. These reactions offer high selectivity and moderate temperatures, reducing energy consumption and improving sustainability.
The pharmaceutical industry has shown increasing interest in developing treatments for neurological disorders, where small molecules targeting specific neural pathways are highly sought after. The unique structural features of 5-methoxy-5-oxo-3-(1H-pyrrol-2-yl)pentanoic acid make it an attractive candidate for this purpose. Preclinical studies have demonstrated that derivatives of this compound exhibit potential neuroprotective effects by modulating neurotransmitter release and receptor activity.
In addition to its pharmaceutical applications, 5-methoxy-5 oxo 3 (1H pyrrol 2 yl pentanoic acid CAS No 2228638 01 3) has found utility in materials science research. Its ability to form coordination complexes with metal ions has led to investigations into its role as a ligand in catalytic systems. These complexes exhibit interesting redox properties and have been explored for their potential use in organic synthesis and energy storage applications.
The future prospects for this compound are promising, with ongoing research aimed at expanding its chemical space through structural modifications and derivatization strategies. By leveraging modern synthetic techniques and computational tools, scientists hope to uncover new biological activities and applications that will further enhance its value as a research tool and therapeutic agent.
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